2-Chloro-5-methylmaleylacetate

Description

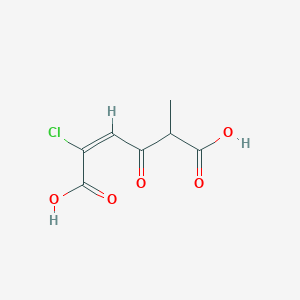

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClO5 |

|---|---|

Molecular Weight |

206.58 g/mol |

IUPAC Name |

(E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid |

InChI |

InChI=1S/C7H7ClO5/c1-3(6(10)11)5(9)2-4(8)7(12)13/h2-3H,1H3,(H,10,11)(H,12,13)/b4-2+ |

InChI Key |

KECVAQLNZFMLLN-DUXPYHPUSA-N |

Isomeric SMILES |

CC(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O |

Canonical SMILES |

CC(C(=O)C=C(C(=O)O)Cl)C(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biological Roles of 2 Chloro 5 Methylmaleylacetate

Central Role in Chlorinated Aromatic Compound Degradation Pathways

The breakdown of persistent man-made chemicals, or xenobiotics, by microorganisms is a critical process for environmental remediation. nih.gov 2-Chloro-5-methylmaleylacetate emerges as a key intermediate in the catabolic pathways of specific chlorinated aromatic hydrocarbons.

Pentachlorophenol (B1679276) (PCP) is a highly toxic pesticide that can be mineralized by certain bacteria. nih.gov The degradation pathway in species like Sphingobium chlorophenolicum involves the formation of chlorinated intermediates. nih.govwikipedia.org The final enzymatic step in this pathway is the reductive dehalogenation of 2-chloromaleylacetate (B1243639) to maleylacetate (B1240894), which is then reduced to 3-oxoadipate (B1233008) and enters the TCA cycle. nih.govnih.gov While 2-chloromaleylacetate is a confirmed intermediate in PCP breakdown, the methylated variant, this compound, is not typically associated with this specific pathway. nih.govnih.govnih.gov The degradation of PCP itself does not provide the methyl group necessary for the formation of this compound.

The most significant role of this compound is in the aerobic biodegradation of dichlorotoluenes (DCTs). ethz.ch Specifically, in the metabolism of 2,4-dichlorotoluene (B165549) by bacteria such as Ralstonia sp. PS12, this compound is a confirmed intermediate. nih.govnih.gov The pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to a series of enzymatic reactions including ortho-ring cleavage. ethz.chnih.gov The degradation of 2,4-dichlorotoluene proceeds through 4,6-dichloro-3-methylcatechol (B1241097) and 3,5-dichloro-2-methylmuconate (B1241130). nih.govgenome.jp This muconate is then cycloisomerized, and subsequent hydrolysis of the resulting dienelactone yields this compound. nih.govnih.gov This compound is then presumed to enter central metabolism for complete mineralization. ethz.ch

Microorganisms have evolved complex enzymatic systems to degrade xenobiotic compounds, which often involves converting them into intermediates of central metabolic pathways like the TCA cycle. nih.govnih.gov this compound is an intermediate in a modified ortho-cleavage pathway, a common strategy used by bacteria to break down aromatic molecules. nih.govasm.org The formation of maleylacetate and its chlorinated or methylated derivatives is a recurring theme in the degradation of a wide range of chloroaromatic compounds. nih.gov The presence of this pathway demonstrates a microbial adaptation to utilize chlorinated solvents, such as dichlorotoluenes, as a source of carbon and energy. nih.govchemsrc.com

Identification as an Intermediate in Specific Microbial Species

The identification of this compound has been documented in specific bacterial strains capable of degrading chlorinated aromatic compounds.

Sphingobium chlorophenolicum is a well-studied bacterium known for its ability to completely degrade the pesticide pentachlorophenol (PCP). nih.govwikipedia.org Its metabolic pathway involves several key enzymes, including PCP hydroxylase, tetrachlorobenzoquinone reductase, and tetrachlorohydroquinone (B164984) dehalogenase. nih.gov The later stages of this pathway feature the intermediate 2-chloromaleylacetate, which is acted upon by maleylacetate reductase (PcpE). nih.gov However, current research does not indicate that this compound is an intermediate in the known metabolic pathways of S. chlorophenolicum. nih.govnih.gov A related species, Sphingobium yanoikuyae S72, has been shown to convert 3-chloro-2-methyldienelactone into 3-chloro-2-methylmaleylacetate, an isomer of the target compound, during toluene (B28343) breakdown. mdpi.com

Ralstonia sp. strain PS12 is capable of using several dichlorotoluene isomers, including 2,4-DCT, as its sole carbon source for growth. nih.govchemsrc.com This bacterium employs a chlorocatechol ortho-cleavage pathway to mineralize these compounds. nih.gov In the specific case of 2,4-dichlorotoluene degradation, the pathway proceeds through the intermediate 4,6-dichloro-3-methylcatechol. ethz.chnih.gov This catechol undergoes ring cleavage by a chlorocatechol 1,2-dioxygenase. nih.gov Subsequent enzymatic steps, including a chloromuconate cycloisomerase and a dienelactone hydrolase, lead to the formation of this compound. nih.govnih.gov Research using HPLC analysis identified a product peak corresponding to either this compound or its isomer, 3-chloro-2-methylmaleylacetate, which disappeared upon the addition of NADH and cell extract, indicating its further metabolism. nih.gov

Data Tables

Table 1: Pathway Intermediates in the Degradation of 2,4-Dichlorotoluene by Ralstonia sp. PS12 This table outlines the sequential transformation of 2,4-Dichlorotoluene.

| Compound Name | Chemical Formula | Role in Pathway | Reference |

| 2,4-Dichlorotoluene | C₇H₆Cl₂ | Initial Substrate | ethz.chgenome.jp |

| 4,6-Dichloro-3-methylcatechol | C₇H₆Cl₂O₂ | Central Intermediate | nih.govgenome.jp |

| 3,5-Dichloro-2-methylmuconate | C₈H₆Cl₂O₄ | Ring Cleavage Product | nih.govgenome.jp |

| 2-Chloro-5-methyl-cis-dienelactone (B1241312) | C₈H₇ClO₃ | Cycloisomerization Product | nih.govgenome.jp |

| This compound | C₈H₇ClO₅ | Hydrolysis Product | nih.govgenome.jp |

Table 2: Key Enzymes in the Catabolism of 2,4-Dichlorotoluene in Ralstonia sp. PS12 This table details the enzymes responsible for the degradation pathway.

| Enzyme | Function | Substrate | Product | Reference |

| Tetrachlorobenzene Dioxygenase (TecA) | Dioxygenation of the aromatic ring | 2,4-Dichlorotoluene | 4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene | nih.govnih.gov |

| Chlorobenzene Dihydrodiol Dehydrogenase (TecB) | Rearomatization | 4,6-Dichloro-3-methyl-cis-1,2-dihydroxycyclohexa-3,5-diene | 4,6-Dichloro-3-methylcatechol | nih.govnih.gov |

| Chlorocatechol 1,2-Dioxygenase | Intradiol (ortho) ring cleavage | 4,6-Dichloro-3-methylcatechol | 3,5-Dichloro-2-methylmuconate | nih.govnih.gov |

| Chloromuconate Cycloisomerase | Cycloisomerization | 3,5-Dichloro-2-methylmuconate | 2-Chloro-5-methyl-cis-dienelactone | nih.govnih.gov |

| Dienelactone Hydrolase | Hydrolysis of the lactone ring | 2-Chloro-5-methyl-cis-dienelactone | This compound | nih.govnih.gov |

| Maleylacetate Reductase | Reductive Decarboxylation | This compound | 2-Methyl-3-oxoadipate | nih.govgenome.jp |

Pseudomonas sp. B13 Degradation Studies

The bacterium Pseudomonas sp. strain B13 is notable for its ability to degrade chloroaromatic compounds. nih.gov Central to this capability is the enzyme maleylacetate reductase (EC 1.3.1.32), which plays a pivotal role in channeling maleylacetate and its chlorinated derivatives into the 3-oxoadipate pathway for further metabolism. nih.govnih.gov

Research on 3-chlorobenzoate-grown cells of Pseudomonas sp. B13 has provided detailed insights into the enzymatic conversion of various substituted maleylacetates, including this compound. nih.govnih.gov Studies have shown that the conversion of this compound by maleylacetate reductase is accompanied by the elimination of the chloride ion from the second carbon position. This process involves the consumption of two moles of NADH per mole of substrate. The first mole of NADH is used for the reductive dehalogenation, which temporarily forms the dehalogenated intermediate, 5-methylmaleylacetate. The second mole of NADH is then consumed in the subsequent reduction of this intermediate. nih.govnih.gov

The affinity of maleylacetate reductase for different substrates is influenced by the nature and position of the substituents. For methyl-substituted maleylacetates, the presence of a methyl group was found to negatively affect the enzyme's affinity. The impact was most significant when the methyl group was at the 5-position, as is the case with this compound. nih.govnih.gov

| Parameter | Finding | Source |

| Bacterial Strain | Pseudomonas sp. strain B13 | nih.govnih.gov |

| Key Enzyme | Maleylacetate reductase | nih.govnih.gov |

| Substrate | This compound | nih.govnih.gov |

| Reaction Process | Reductive elimination of the halide from the C-2 position. | nih.govnih.gov |

| Cofactor Consumption | 2 moles of NADH per mole of substrate. | nih.govnih.gov |

| Intermediate | The reaction proceeds via the temporary formation of 5-methylmaleylacetate. | nih.govnih.gov |

| Enzyme Affinity | A methyl substituent at the 5-position significantly decreases the enzyme's binding affinity compared to other positions. | nih.govnih.gov |

Significance in the 3-Oxoadipate Pathway Channeling

This compound is a key intermediate that links the degradation of certain chloro- and methyl-substituted aromatic compounds to the central metabolic route of the 3-oxoadipate pathway. The degradation of many aromatic compounds proceeds through catechols, which are then cleaved and processed. nih.govasm.org In the case of chlorinated and methylated aromatics, specialized or modified pathways are required to handle the substituted intermediates.

The enzyme maleylacetate reductase is crucial for this channeling process. By converting compounds like this compound into their corresponding non-halogenated forms, it prepares them for entry into the conventional 3-oxoadipate pathway. nih.govnih.gov This pathway ultimately converts these intermediates into compounds like acetyl-CoA and succinyl-CoA, which can then enter the Krebs cycle. nih.gov

In some bacteria, such as Pseudomonas reinekei MT1, a modified 3-oxoadipate pathway exists that is specifically adapted for the degradation of methylaromatics. nih.gov While this specific strain deals with methyl-substituted compounds, the principle is analogous: specialized enzymes handle substituted intermediates to funnel them into a central metabolic pathway. The degradation of this compound in Pseudomonas sp. B13 is a prime example of how bacteria have evolved mechanisms to metabolize xenobiotic compounds by integrating them into core metabolic pathways. nih.govnih.gov The conversion of this compound is a critical step that prevents the accumulation of potentially toxic intermediates and allows the organism to utilize a wider range of carbon sources. asm.org

Occurrence in Broader Metabolomic Profiles

This compound has been identified in various biological systems, indicating its role as a metabolite in diverse environments. Its presence is not limited to specialized bacteria in laboratory settings but extends to more complex ecosystems. The Human Metabolome Database (HMDB) lists this compound, noting its existence across living organisms, from bacteria to humans. hmdb.ca

Metabolomic studies have detected this compound in the human gut microbiome. oup.com Its presence in this context suggests it may be a product of microbial metabolism of dietary components or xenobiotics within the complex gut environment. The detection of such metabolites is crucial for understanding the metabolic capabilities and functions of the microbiome. oup.com

Furthermore, this compound is a recognized intermediate in several microbial degradation pathways for industrial chemicals. For instance, it appears in the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway for toluene and 2,4-dichlorotoluene degradation. genome.jpethz.ch Its role in these pathways highlights its environmental relevance as a transient compound formed during the bioremediation of pollutants.

| Biological System / Database | Context of Detection | Source |

| Human Metabolome Database (HMDB) | Listed as a metabolite found in living organisms, including bacteria and humans. | hmdb.ca |

| Human Gut Microbiome | Identified as part of the community metabolome, likely as a product of microbial activity. | oup.com |

| KEGG Pathway Database | Appears as an intermediate in the degradation pathways for toluene and 2,4-dichlorotoluene. | genome.jpethz.ch |

| Pseudomonas sp. B13 | Identified as a specific substrate for the enzyme maleylacetate reductase during the degradation of chloroaromatics. | nih.govnih.gov |

| EAWAG-BBD | Listed as an intermediate in the 2,4-Dichlorotoluene degradation pathway. | ethz.ch |

Enzymology and Reaction Mechanisms of 2 Chloro 5 Methylmaleylacetate Transformations

Dienelactone Hydrolase (EC 3.1.1.45) in 2-Chloro-5-methylmaleylacetate Formation

The enzyme directly responsible for the synthesis of this compound from its lactone precursor is Dienelactone Hydrolase (DLH), classified under EC number 3.1.1.45. ethz.ch This enzyme plays a pivotal role in the modified ortho-cleavage pathway for chlorocatechol degradation. nih.gov It catalyzes the hydrolytic opening of the dienelactone ring to form the corresponding maleylacetate (B1240894) derivative. researchgate.netnih.gov The catalytic mechanism of DLH is well-studied and, like serine proteases, involves a catalytic triad of amino acid residues (Cys-123, His-202, and Asp-171 in the case of the enzyme from Pseudomonas sp. B13), which facilitates the formation of a covalently bound acyl intermediate. nih.govasm.org

Dienelactone hydrolase acts on dienelactone substrates, such as 2-chloro-5-methyl-cis-dienelactone (B1241312), to produce this compound. ethz.ch The hydrolysis reaction involves the addition of a water molecule across the ester bond of the lactone ring, leading to its cleavage. The efficiency of this cleavage can vary depending on the specific isozyme and the stereochemistry of the substrate. For instance, the two hydrolases from Cupriavidus necator JMP134, TfdEI and TfdEII, exhibit different efficiencies for cis- and trans-dienelactones, although both are capable of hydrolyzing both isomers. plos.org

Table 1: Catalytic Efficiency of Dienelactone Hydrolases (TfdEI and TfdEII) from Cupriavidus necator JMP134

| Enzyme | Substrate | kcat/Km (µM-1s-1) |

| TfdEI | cis-dienelactone (B1242186) | 0.12 |

| TfdEI | trans-dienelactone | 0.216 |

| TfdEII | cis-dienelactone | 0.13 |

| TfdEII | trans-dienelactone | 0.094 |

Data sourced from Kumar et al. (2014). plos.org

The stereochemistry of the dienelactone precursor is a critical factor in its conversion. Dienelactone hydrolases have been classified into distinct groups based on their substrate specificity for cis- or trans-dienelactones. nih.govasm.org

Type I hydrolases are specific for the cis-isomer. The enzyme from Burkholderia cepacia (formerly Pseudomonas cepacia) shows a distinct preference for cis-dienelactone and does not significantly convert the trans-isomer. nih.govasm.org

A second class of enzymes specifically converts trans-dienelactone but not the cis-isomer. asm.org

Type III hydrolases , such as those from Pseudomonas sp. strain B13 and the TfdE enzymes from C. necator JMP134, are capable of acting on both cis- and trans-dienelactones. plos.orgasm.org

The catalytic efficiency ratio (cis/trans) for TfdEI from C. necator is 0.55, indicating it hydrolyzes the trans-dienelactone more efficiently. plos.org In contrast, the ratio for TfdEII is 1.38, showing a preference for the cis-dienelactone. plos.org This demonstrates that even within the same organism, different isozymes can be tuned for different stereoisomers. Furthermore, site-directed mutagenesis studies have shown that replacing the active site cysteine (Cys-123) with a serine in dienelactone hydrolase can completely alter its function from hydrolysis to isomerization, enabling the mutant enzyme to interconvert E- and Z-dienelactones rather than hydrolyzing them. rsc.org

Other Associated Enzymatic Reactions in Upstream Pathways

The formation of this compound is one step in a larger metabolic pathway designed to break down complex chloroaromatic compounds into central metabolites. The upstream pathway leading to the dienelactone precursor typically begins with the modification and cleavage of a chlorinated aromatic ring. In the degradation of 2,4-D, the pathway involves several key enzymes acting sequentially. researchgate.net

α-ketoglutarate-dependent 2,4-D dioxygenase (TfdA): Removes the side chain from 2,4-D to produce 2,4-dichlorophenol. researchgate.net

2,4-DCP hydroxylase (TfdB): Hydroxylates 2,4-dichlorophenol to form dichlorocatechol. researchgate.net

Chlorocatechol 1,2-dioxygenase (TfdC): Performs an intradiol (ortho) cleavage of the aromatic ring of dichlorocatechol to yield 2,4-dichloro-cis,cis-muconate. researchgate.net

Chloromuconate cycloisomerase (TfdD): Converts the muconate derivative into a chlorodienelactone, the direct precursor for dienelactone hydrolase. researchgate.netasm.org For example, 3-chloro-cis,cis-muconate is cycloisomerized to cis-dienelactone, while 2-chloro-cis,cis-muconate is converted to trans-dienelactone. asm.org

This enzymatic cascade efficiently channels substituted catechols towards the formation of dienelactones, which are then hydrolyzed to produce maleylacetate derivatives like this compound, preparing them for entry into the tricarboxylic acid cycle after further reduction steps. researchgate.net

Biochemical Synthesis and Precursor Chemistry of 2 Chloro 5 Methylmaleylacetate

Precursor Compounds in Aromatic Compound Degradation Pathways

2-Chloro-5-methylmaleylacetate arises as an intermediate in the ortho-cleavage pathway for the degradation of substituted aromatic compounds, such as dichlorotoluenes. nih.gov Bacteria capable of metabolizing these xenobiotic compounds channel them through a sequence of reactions that ultimately generate catecholic intermediates. These catechols undergo oxidative ring cleavage to form chlorinated muconates, which are the primary precursors for the synthesis pathway. nih.gov

The direct precursors to dienelactone intermediates are substituted chloromuconates. In the degradation of dichlorotoluenes by organisms like Ralstonia sp. strain PS12, dichloromethylcatechols are formed and subsequently cleaved by chlorocatechol 1,2-dioxygenase. nih.gov This reaction yields dichloromethyl-substituted muconates.

Specifically, the compound 3,5-dichloro-2-methylmuconate (B1241130) , an isomer of the example compound, has been shown to be a direct precursor. This muconate is acted upon by the enzyme chloromuconate cycloisomerase. This enzyme catalyzes a cycloisomerization reaction that results in the elimination of a chlorine atom and the formation of a dienelactone ring structure. nih.gov The transformation of 3,5-dichloro-2-methylmuconate proceeds via a branched pathway, yielding more than one product. nih.gov

Dienelactone intermediates are central to the pathway leading to this compound. The enzymatic conversion of 3,5-dichloro-2-methylmuconate by chloromuconate cycloisomerase yields 2-chloro-5-methyl-cis-dienelactone (B1241312) as one of its products. nih.gov

This dienelactone is the immediate precursor to the target compound. Its formation is a crucial step that prepares the molecule for the final hydrolytic ring opening. The subsequent and final step in the synthesis is the hydrolysis of 2-chloro-5-methyl-cis-dienelactone. This reaction is catalyzed by the enzyme dienelactone hydrolase (DLH) , which adds a water molecule across the lactone ester bond, opening the ring and forming this compound. ebi.ac.ukgenome.jp

Chemical and Enzymatic Derivatization Routes for Precursor Compounds

The derivatization of precursor compounds in this pathway is primarily enzymatic and can lead to different metabolic fates. The key enzymes, chloromuconate cycloisomerase and dienelactone hydrolase, exhibit specificities that define the route of transformation.

Chloromuconate cycloisomerase can catalyze different types of reactions on chloromuconate precursors. For instance, the transformation of 3,5-dichloro-2-methylmuconate is a branched reaction involving both 1,4- and 3,6-cycloisomerization. nih.gov This results in the formation of two different dienelactone products: 2-chloro-5-methyl-cis-dienelactone and 3-chloro-2-methyldienelactone. nih.gov This branching represents different enzymatic derivatization routes from a single precursor.

Dienelactone hydrolases (DLH) also represent a point of metabolic divergence and specificity. These enzymes are classified into different types based on their substrate preference for cis- or trans-dienelactone isomers. nih.govasm.org

Type I DLH: Preferentially hydrolyzes trans-dienelactone.

Type II DLH: Shows a strong preference for cis-dienelactone (B1242186).

Type III DLH: Can hydrolyze both cis- and trans-dienelactones at comparable rates. nih.gov

Therefore, the specific type of dienelactone hydrolase present in an organism will determine which isomeric precursor is efficiently converted to its corresponding maleylacetate (B1240894). Site-directed mutagenesis studies have shown that modifying a single amino acid in the active site (e.g., Cys-123 to Ser) can completely change the enzyme's function from hydrolysis to isomerization, converting between dienelactone isomers instead of producing maleylacetate. rsc.org

Table 1: Enzymatic Derivatization of Precursors

| Precursor Compound | Enzyme | Reaction Type | Product(s) |

|---|---|---|---|

| 3,5-dichloro-2-methylmuconate | Chloromuconate Cycloisomerase | Branched Cycloisomerization | 2-chloro-5-methyl-cis-dienelactone, 3-chloro-2-methyldienelactone |

| 2-chloro-5-methyl-cis-dienelactone | Dienelactone Hydrolase (Type II/III) | Hydrolysis | This compound |

| trans-dienelactone | Dienelactone Hydrolase (Type I/III) | Hydrolysis | Maleylacetate |

Isomeric Considerations in Maleylacetate and Dienelactone Synthesis

Stereochemistry is a defining factor in the synthesis of this compound and its precursors. The enzymes involved in the pathway exhibit high stereospecificity, which dictates the structure of the intermediates and the final product.

The enzymatic action of chloromuconate cycloisomerase on 3,5-dichloro-2-methylmuconate specifically produces the cis-isomer of 2-chloro-5-methyl-dienelactone. nih.gov In contrast, the same class of enzymes acting on other precursors, such as 2,5-dichloro-3-methylmuconate, can produce the trans-isomer (2-chloro-3-methyl-trans-dienelactone). nih.govnih.gov This demonstrates that the substitution pattern of the initial muconate dictates the isomeric form of the resulting dienelactone.

The isomeric form of the dienelactone is critical for the subsequent hydrolysis step. As mentioned, different types of dienelactone hydrolases have strong preferences for either the cis or trans isomer. nih.govasm.org For the synthesis of this compound, an organism must possess a dienelactone hydrolase capable of efficiently hydrolyzing the cis-dienelactone precursor. For example, the DLH from Pseudomonas sp. strain B13 can hydrolyze both isomers, whereas the enzyme from Burkholderia cepacia is highly specific for the cis isomer. asm.org This enzymatic specificity is a key control point in the metabolic pathway.

Table 2: Isomeric Specificity in the Synthesis Pathway

| Enzyme | Substrate Isomer | Product Isomer/Compound | Notes |

|---|---|---|---|

| Chloromuconate Cycloisomerase | 3,5-dichloro-2-methylmuconate | cis-2-chloro-5-methyl-dienelactone | Produces the cis-isomer specifically from this precursor. |

| Chloromuconate Cycloisomerase | 2,5-dichloro-3-methylmuconate | trans-2-chloro-3-methyl-dienelactone | Produces the trans-isomer from a different precursor. |

| Dienelactone Hydrolase (Type II) | cis-dienelactone | Maleylacetate | High specificity for the cis-isomer. |

| Dienelactone Hydrolase (Type I) | trans-dienelactone | Maleylacetate | High specificity for the trans-isomer. |

Research Methodologies and Analytical Approaches for 2 Chloro 5 Methylmaleylacetate

Spectroscopic Characterization Techniques for Identification and Quantification

Spectroscopic methods are fundamental for the structural confirmation and quantification of 2-Chloro-5-methylmaleylacetate.

UV-Vis Absorption Spectroscopy: UV-Vis spectroscopy is a valuable technique for monitoring the presence and transformation of this compound in real-time. The compound exhibits characteristic absorption patterns in the ultraviolet-visible spectrum, which can be exploited for its detection and quantification during enzymatic reactions. vulcanchem.com This method is particularly useful for kinetic studies of enzymes that utilize this compound as a substrate.

A summary of the application of these spectroscopic techniques is presented in the table below.

| Analytical Method | Application | Key Parameters | Advantages |

| UV Spectroscopy | Reaction monitoring | Characteristic absorption wavelength | Rapid, real-time analysis |

| GC-MS | Structural confirmation | Mass fragments (m/z values) | Definitive identification |

Chromatographic Separation and Identification

Chromatographic techniques are indispensable for the separation and quantification of this compound from intricate biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary analytical method for the detection and quantification of this compound. vulcanchem.com This technique facilitates the separation of the compound from other metabolites and reaction components, which is essential for detailed investigations of metabolic pathways. vulcanchem.com The retention time of the compound under specific chromatographic conditions, combined with UV detection, allows for its accurate quantification. vulcanchem.com

Enzymatic Assay Development and Optimization for Activity Measurement

The study of enzymes that metabolize this compound, such as maleylacetate (B1240894) reductase, necessitates the development of robust enzymatic assays. These assays are crucial for measuring enzyme activity and understanding its kinetics. A key enzyme in the metabolism of this compound is maleylacetate reductase, which catalyzes its conversion to 3-oxoadipate (B1233008). nih.govwikipedia.org

The activity of maleylacetate reductase can be monitored by spectrophotometrically tracking the consumption of the cofactor NAD(P)H at a specific wavelength. The assay mixture typically includes a buffer, the enzyme, NAD(P)H, and the substrate, this compound. The decrease in absorbance corresponding to NAD(P)H oxidation provides a measure of the enzyme's activity. Optimization of assay conditions, such as pH, temperature, and substrate and cofactor concentrations, is critical for obtaining accurate and reproducible results.

Molecular Biology Techniques in Pathway Elucidation

Molecular biology techniques are instrumental in identifying and characterizing the genes and enzymes involved in the this compound metabolic pathway.

Cloning and Gene Overexpression: The gene encoding the enzyme responsible for the transformation of this compound, such as maleylacetate reductase (tfdF), can be isolated and cloned into a suitable expression vector. This allows for the overproduction of the enzyme in a host organism, such as E. coli, facilitating its purification and detailed biochemical characterization.

Site-Directed Mutagenesis: This technique is employed to alter specific amino acid residues within the enzyme's active site. nih.govnih.gov By creating mutant versions of the enzyme and analyzing their activity with this compound, researchers can elucidate the roles of individual amino acids in substrate binding and catalysis. nih.govnih.govnih.gov This provides valuable insights into the enzyme's mechanism of action. nih.gov

Proteomic and Metabolomic Profiling in Microbial and Biochemical Systems

"Omics" technologies provide a global view of the cellular response to the presence and metabolism of this compound.

Proteomic Profiling: Proteomics involves the large-scale study of proteins. In the context of this compound metabolism, proteomic analysis can identify changes in the expression levels of proteins in microorganisms grown in the presence of this compound or its precursors. nih.govnih.gov This can reveal the upregulation of enzymes directly involved in the degradation pathway, as well as other proteins involved in cellular stress responses or adaptation. nih.govnih.gov

Metabolomic Profiling: Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. nih.govmdpi.com By analyzing the intracellular and extracellular metabolites of microorganisms exposed to this compound, researchers can identify the upstream and downstream products of its metabolism. nih.govnih.gov This approach is crucial for confirming the proposed degradation pathway and for discovering any novel or unexpected metabolic intermediates. nih.gov

Bioinformatic and Computational Modeling of Metabolic Fluxes and Pathways

Bioinformatic and computational tools are essential for analyzing the large datasets generated from genomic, proteomic, and metabolomic studies, and for simulating metabolic processes.

Bioinformatic Analysis: Bioinformatics tools are used to analyze DNA and protein sequences of enzymes involved in this compound metabolism, such as maleylacetate reductase. cabidigitallibrary.org This includes sequence alignment to identify conserved regions and active site residues, as well as phylogenetic analysis to understand the evolutionary relationships between related enzymes. cabidigitallibrary.org

Computational Modeling of Metabolic Fluxes: Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov By constructing a metabolic model of the degradation pathway that includes this compound, researchers can simulate how the cell utilizes this compound and predict the flow of carbon through the pathway under different conditions. This approach can help identify potential bottlenecks in the pathway and guide metabolic engineering efforts to enhance the degradation of chloroaromatic pollutants.

Environmental and Biotechnological Significance of 2 Chloro 5 Methylmaleylacetate Metabolism

Role in Microbial Bioremediation of Halogenated Aromatic Pollutants

2-Chloro-5-methylmaleylacetate is a pivotal, albeit transient, intermediate in the aerobic degradation of chlorotoluenes, a class of halogenated aromatic pollutants commonly found in industrial waste. Microorganisms capable of utilizing these compounds as a sole source of carbon and energy have evolved sophisticated enzymatic pathways to dismantle the aromatic ring and remove the chlorine substituent.

The degradation is typically initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring. In the case of p-chlorotoluene degradation by strains like Pseudomonas sp. JS21, the molecule is converted through a series of steps to a substituted catechol, specifically 3-chloro-6-methylcatechol. This key intermediate then undergoes ortho-ring cleavage, catalyzed by a catechol 1,2-dioxygenase, to form 2-chloro-5-methyl-cis,cis-muconate. Subsequent enzymatic reactions, including cycloisomerization and hydrolysis, lead to the formation of maleylacetate (B1240894) derivatives.

It is at this stage that this compound (or a closely related isomer) is processed by the crucial enzyme maleylacetate reductase. This NADH-dependent enzyme plays a dual role: it catalyzes the reductive dechlorination of the molecule, removing the halide substituent, and reduces the carbon-carbon double bond to yield 3-methyl-2-oxoadipate. This product can then enter the ubiquitous 3-oxoadipate (B1233008) pathway (also known as the β-ketoadipate pathway), a central metabolic route for the catabolism of aromatic compounds, ultimately leading to intermediates of the Krebs cycle. The efficient channeling of substituted maleylacetates into this central pathway is a cornerstone of the bioremediation process. nih.gov

Several bacterial genera have been identified as key players in the degradation of chlorotoluenes and related compounds, underscoring the widespread nature of this metabolic capability in contaminated environments.

| Bacterial Strain | Degraded Pollutant(s) | Key Pathway Feature |

| Pseudomonas sp. strain JS21 | p-Chlorotoluene, Chlorobenzene | Modified ortho-cleavage pathway |

| Alcaligenes eutrophus JMP134 | 2,4-Dichlorophenoxyacetate (2,4-D) | Possesses a well-characterized maleylacetate reductase |

| Ralstonia sp. strain PS12 | Chlorobenzenes, Toluene (B28343) | Involved in the initial dioxygenation of chlorotoluenes |

| Comamonas testosteroni KT5 | Toluene, 2-Chlorotoluene (B165313) | Utilized in mixed cultures for enhanced degradation |

This table provides examples of bacterial strains involved in the degradation of halogenated aromatic pollutants, highlighting their roles in the relevant metabolic pathways.

Engineering of Degradation Pathways for Enhanced Bioremediation Potential

The natural pace of bioremediation can be limited by factors such as enzyme specificity, metabolic bottlenecks, and inefficient gene expression. Consequently, significant research has focused on the metabolic engineering of bacteria to enhance their degradative capabilities for pollutants like chlorotoluenes.

One major challenge is the inherent recalcitrance of certain isomers, such as 2-chlorotoluene. nih.gov The enzymatic machinery of some microbes, while effective for other isomers, may process 2-chlorotoluene into dead-end metabolites or intermediates that inhibit key enzymes. nih.govnih.gov For instance, the metabolism of 2-chlorotoluene can lead to the formation of chloromethylcatechols that, upon ring cleavage, produce compounds that cannot be effectively dehalogenated by the subsequent enzymes in the pathway. nih.govresearchgate.net

To overcome these limitations, researchers have employed several genetic engineering strategies:

Pathway Assembly: Scientists have constructed novel degradation pathways by combining genes from different organisms. For example, genes encoding a toluene dioxygenase from one Pseudomonas strain have been introduced into a different strain capable of degrading chlorobenzoate. nih.gov This creates a hybrid pathway capable of converting 2-chlorotoluene all the way to central metabolites.

Modification of Gene Regulation: The expression of degradation pathways is often tightly controlled. The mutant strain Pseudomonas sp. JS21, which gained the ability to grow on p-chlorotoluene, is believed to have a mutation in its regulatory system, allowing for the induction of the necessary enzymes in the presence of the pollutant. This demonstrates that altering regulatory circuits can unlock latent metabolic potential.

Enzyme Engineering: Rational and irrational design approaches can be used to alter the substrate specificity and catalytic efficiency of key enzymes. Modifying the active site of dioxygenases or maleylacetate reductases could broaden the range of pollutants they can transform or increase the rate of degradation. udel.edu

Fate and Transformation of this compound in Microbially Active Environments

In microbially active environments such as contaminated soil and groundwater, the fate of this compound is intrinsically linked to the presence and activity of microorganisms possessing the requisite degradative enzymes. As a metabolic intermediate, it is not expected to persist or accumulate under conditions favorable for bioremediation.

The key transformation step is its rapid conversion by maleylacetate reductase. nih.gov The presence of this enzyme in a microbial community ensures that this compound is swiftly dechlorinated and reduced, funneling the carbon into the central 3-oxoadipate pathway. Therefore, its environmental concentration at any given time is likely to be extremely low, making direct detection difficult.

| Factor | Influence on Transformation |

| Microbial Community | Presence of bacteria with complete degradation pathways is essential. |

| Oxygen Availability | The initial dioxygenase steps are strictly aerobic. |

| Nutrient Levels | Availability of nitrogen, phosphorus, etc., supports microbial growth and enzymatic activity. |

| Presence of Co-contaminants | Other pollutants may be toxic or inhibit the required enzymes. |

| Bioavailability | The pollutant must be accessible to the microorganisms. |

This table outlines key factors influencing the transformation rate of chlorotoluene intermediates in the environment.

The environmental bottleneck for the bioremediation of compounds like 2-chlorotoluene often lies upstream of this compound formation. The production of problematic intermediates that are poor substrates for downstream enzymes is the primary reason for the recalcitrance of certain isomers, not the stability of the maleylacetate intermediate itself. nih.govnih.gov

Implications for Microbial Ecology and Community Dynamics in Contaminated Systems

The introduction of halogenated aromatic pollutants like chlorotoluenes into an environment acts as a powerful selective pressure, significantly altering the structure and function of the native microbial community. The ability to metabolize these xenobiotic compounds provides a distinct competitive advantage, leading to the enrichment of specific microbial populations.

Long-term exposure to such contaminants typically results in a shift in microbial community composition, favoring the growth of genera known for their degradative versatility, such as Pseudomonas, Ralstonia, and Alcaligenes. mdpi.comnih.gov These organisms possess the catabolic genes, often located on mobile genetic elements like plasmids and transposons, that encode the pathway in which this compound is an intermediate. The prevalence of these genes, including those for dioxygenases and maleylacetate reductase, increases within the contaminant plume.

The metabolism of this compound has broader ecological implications:

Niche Creation: The complete mineralization of chlorotoluene provides a new source of carbon and energy, creating a specialized ecological niche that supports the growth of degrader populations.

Community Inter-linking: The conversion of a xenobiotic compound into central metabolites (e.g., succinyl-CoA and acetyl-CoA via the 3-oxoadipate pathway) links the degradation process to the ecosystem's core carbon cycle. This can support the growth of other, non-degrading organisms through cross-feeding and other syntrophic interactions.

Horizontal Gene Transfer: The genes for degradation pathways are frequently found on mobile genetic elements, facilitating their spread through the microbial community via horizontal gene transfer. This process accelerates the adaptation of the community to the pollutant, allowing more organisms to acquire the degradation capability.

Cometabolism: In some cases, the enzymes involved are induced by a primary substrate (e.g., toluene), and they fortuitously transform a secondary, non-growth-supporting substrate like a chlorotoluene. clu-in.orgwikipedia.org This phenomenon, known as cometabolism, can contribute to the partial or complete degradation of the pollutant and further shapes microbial interactions.

The study of how microbial communities respond to and metabolize pollutants through intermediates like this compound is fundamental to understanding the resilience of ecosystems and for developing effective strategies to harness their natural attenuation capabilities for bioremediation. mdpi.com

Advanced Research Perspectives on 2 Chloro 5 Methylmaleylacetate

Discovery of Untapped Enzymatic Activities and Novel Biocatalysts

While maleylacetate (B1240894) reductase is a known crucial enzyme in the metabolism of 2-Chloro-5-methylmaleylacetate, recent research has focused on discovering novel enzymatic activities that contribute to the efficiency and diversity of chloroaromatic degradation pathways. The exploration of microbial genomes and metagenomes has unveiled a largely untapped reservoir of biocatalysts with unique properties.

In the modified ortho-cleavage pathway, which processes chlorocatechols, new types of key enzymes have been identified. For instance, researchers have characterized novel chlorocatechol 1,2-dioxygenases (ClcA2), chloromuconate cycloisomerases (ClcB2), and dienelactone hydrolases (ClcD2) in bacteria like Rhodococcus opacus 1CP. nih.govnih.gov These enzymes exhibit different substrate specificities and catalytic efficiencies compared to their previously characterized counterparts, suggesting alternative and potentially more efficient routes for the breakdown of chlorinated aromatics. nih.gov One significant discovery is a muconolactone (B1205914) isomerase-related enzyme (ClcF) that functions as a 5-chloromuconolactone (B1176566) dehalogenase, a novel enzymatic step in the degradation of 3-chlorocatechol. nih.gov

Furthermore, studies on dienelactone hydrolases from various bacteria have revealed enzymes with distinct preferences for cis- or trans-dienelactone isomers, highlighting the diversity of catalytic mechanisms within this enzyme family. nih.gov The characterization of these novel enzymes is not only expanding our fundamental understanding of microbial metabolism but also providing a toolkit of biocatalysts for various biotechnological applications. The discovery of these untapped enzymatic activities opens avenues for the development of more robust and versatile bioremediation strategies.

Genetic Regulation of this compound Metabolism and Pathway Expression

The expression of the tfdCDEF operon, which encodes enzymes for the conversion of chlorocatechols to intermediates of the central metabolism, is controlled by LysR-type transcriptional regulators (LTTRs). nih.govnih.govnih.gov Specifically, the TfdR and TfdS proteins act as transcriptional activators. nih.gov In the presence of inducer molecules, which are often intermediates of the degradation pathway, these regulators bind to specific promoter regions and enhance the transcription of the catabolic genes. nih.gov The TfdR protein, for example, has been shown to bind to the tfdC promoter region and significantly increase the expression of the tfdCDEF gene cluster. nih.gov

The genetic organization of these pathways often involves gene clusters where the regulatory genes are located adjacent to the catabolic genes they control. This arrangement allows for a rapid and coordinated response to the presence of the target pollutant. Research has also revealed complexities in this regulation, such as the inactivation of some regulatory genes by insertion elements and the subsequent takeover of their function by other regulators. nih.gov Understanding these intricate regulatory networks is crucial for predicting the behavior of microbial populations in contaminated environments and for the rational design of genetically engineered microorganisms for enhanced bioremediation.

Systems Biology Approaches to Understanding Pathway Flux and Regulation

To gain a holistic understanding of this compound metabolism, researchers are increasingly employing systems biology approaches. These strategies integrate high-throughput data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. Such models can predict metabolic flux—the rate of turnover of molecules through a metabolic pathway—and elucidate complex regulatory interactions.

Transcriptomic analyses, for instance, have been used to compare the gene expression profiles of bacteria grown on different chloroaromatic compounds. These studies reveal which genes are upregulated in the presence of specific pollutants, providing insights into the key enzymatic and regulatory players. researchgate.netfrontiersin.org Proteomic studies complement this by identifying the proteins that are actively synthesized, confirming the functional expression of the catabolic pathways. Metabolomic approaches, which analyze the complete set of small-molecule metabolites, can identify pathway intermediates and potential metabolic bottlenecks. frontiersin.org

Metabolic flux analysis (MFA) is a powerful tool within systems biology that quantifies the flow of carbon through metabolic networks. researchgate.net By using isotopically labeled substrates, researchers can trace the fate of individual atoms and calculate the rates of intracellular reactions. While direct MFA studies on the this compound pathway are emerging, the application of this technique to related aromatic degradation pathways has demonstrated its potential to optimize bioremediation processes by identifying rate-limiting steps and predicting the effects of genetic modifications. researchgate.net

Synthetic Biology Applications for Tailored Biotransformations

The field of synthetic biology offers exciting opportunities to engineer microorganisms for specific and efficient biotransformations of compounds like this compound. By applying engineering principles to biology, scientists can design and construct novel metabolic pathways, enhance the activity of existing enzymes, and create microbial consortia with specialized functions. frontiersin.orgnih.govresearchgate.net

One promising application is the engineering of key enzymes in the degradation pathway. For example, maleylacetate reductase, which catalyzes a crucial reduction step, has been the subject of protein engineering studies to improve its catalytic efficiency and substrate specificity. researchgate.netnih.gov Site-directed mutagenesis, guided by structural and mechanistic insights, can be used to create enzyme variants with enhanced performance for specific chloroaromatic compounds. researchgate.net

Another powerful approach is the design of synthetic microbial consortia, where different microbial species are engineered to carry out specific steps of a complex degradation pathway. frontiersin.orgnih.govnih.gov This division of labor can overcome metabolic burdens on a single organism and prevent the accumulation of toxic intermediates. For instance, one species could be engineered to convert a chlorinated aromatic to this compound, while a second species could be optimized to efficiently metabolize this intermediate into central metabolic pathways. nih.gov These tailored biotransformations hold great promise for developing highly effective and predictable bioremediation technologies.

Future Directions in Halogenated Aromatic Compound Biodegradation Research

The research on the biodegradation of halogenated aromatic compounds, including the metabolism of this compound, is poised for significant advancements. Future research will likely focus on several key areas, leveraging emerging technologies and interdisciplinary approaches.

Discovery of Novel Pathways and Enzymes: Next-generation sequencing (NGS) and metagenomic analysis of microbial communities from contaminated sites will continue to be a primary engine for discovering novel catabolic genes and pathways. researchgate.netnih.gov This will expand our understanding of the microbial metabolic potential and provide new biocatalysts for bioremediation.

Enzyme Engineering and Immobilization: Advances in protein engineering will enable the development of enzymes with improved stability, activity, and specificity for a wider range of halogenated compounds. nih.govmdpi.com Furthermore, the development of robust enzyme immobilization techniques will be crucial for the practical application of these biocatalysts in industrial and environmental settings, allowing for their reuse and enhanced stability. mdpi.com

Synthetic Biology and Microbial Consortia: The design and construction of synthetic microbial consortia with optimized degradation capabilities will be a major focus. frontiersin.orgnih.govresearchgate.net This will involve the use of sophisticated genetic tools to control microbial interactions and metabolic fluxes, leading to more efficient and reliable bioremediation systems.

Integrated 'Omics' and Predictive Modeling: The continued integration of genomics, transcriptomics, proteomics, and metabolomics will provide a more complete picture of the biodegradation process. This data will be used to develop predictive models that can simulate the behavior of microbial communities in response to environmental changes and guide the design of effective bioremediation strategies.

By pursuing these future directions, the scientific community will be better equipped to harness the power of microorganisms to address the challenges posed by halogenated aromatic pollutants.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-chloro-5-methylmaleylacetate, and how does its instability influence experimental design?

- Methodological Answer : this compound is synthesized by adding NaOH to an aqueous solution of the corresponding dienelactone. However, its instability requires fresh preparation for each enzyme assay due to rapid concentration changes within minutes . To mitigate degradation, use real-time monitoring (e.g., HPLC) and avoid prolonged storage. Experimental designs should include controls to account for substrate decomposition during kinetic studies.

Q. How should researchers handle and store this compound to ensure experimental reproducibility?

- Methodological Answer : Store the compound in inert, anhydrous conditions at low temperatures (−20°C). Due to its instability, prepare solutions immediately before use. Validate purity via NMR or LC-MS prior to assays. Document storage conditions and handling timelines in supplementary materials to ensure reproducibility .

Advanced Research Questions

Q. How does the halogen substituent position (e.g., 2-chloro) affect the stoichiometry of NADH consumption in enzymatic reduction assays?

- Methodological Answer : Enzymatic reduction of this compound consumes 2 mol of NADH per substrate equivalent, a distinct feature of 2-halogenated maleylacetates. This contrasts with non-2-halogenated analogs, which require only 1 mol of NADH. To confirm this, perform NADH titration under standardized conditions (0.05–0.4 mM substrate) and compare kinetic parameters (Km, Vmax) using stopped-flow spectrophotometry .

Q. What experimental approaches resolve contradictions in substrate stability data during enzyme kinetics studies?

- Methodological Answer : Contradictions may arise from batch-to-batch variability or degradation during assays. Address this by:

- Validating substrate purity via spectroscopic methods (e.g., UV-Vis for dienelactone intermediates).

- Using internal standards (e.g., deuterated analogs) in LC-MS to quantify degradation.

- Replicating assays under inert atmospheres to rule out oxidation artifacts .

Q. How can researchers optimize enzyme assays for this compound when halide release complicates product quantification?

- Methodological Answer : Halide release can interfere with colorimetric assays. Use ion-selective electrodes or HPLC-coupled conductivity detectors to quantify chloride ions directly. Alternatively, employ coupled enzymatic systems (e.g., halide oxidase) to convert Cl⁻ to detectable products (e.g., H₂O₂) .

Q. What analytical techniques are most effective for monitoring intermediates in multi-step reductions involving this compound?

- Methodological Answer : Use time-resolved FTIR or Raman spectroscopy to track transient intermediates. For quantitative analysis, combine stopped-flow techniques with high-resolution mass spectrometry (HRMS). Ensure data alignment with theoretical m/z values for intermediates predicted via computational modeling (e.g., DFT) .

Data Analysis & Reporting Guidelines

Q. How should researchers report kinetic data for this compound to ensure transparency and reproducibility?

- Methodological Answer : Include raw data (e.g., NADH consumption curves, halide release rates) in supplementary materials. Use standardized formats (e.g., SI units, error margins) and annotate outliers. For enzyme kinetics, report Km and Vmax with 95% confidence intervals. Reference analogous systems (e.g., 2-fluoro-maleylacetate) to contextualize findings .

Q. What statistical methods are appropriate for analyzing variability in enzymatic activity across substrate batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.